![molecular formula C6H3BrN2O2 B2751574 7-Bromooxazolo[4,5-b]pyridin-2-ol CAS No. 1784534-06-0](/img/structure/B2751574.png)
7-Bromooxazolo[4,5-b]pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for 7-Bromooxazolo[4,5-b]pyridin-2-ol is 7-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one. The InChI code is 1S/C6H3BrN2O2/c7-3-1-2-8-5-4(3)11-6(10)9-5/h1-2H,(H,8,9,10). The SMILES representation is C1=CN=C2C(=C1Br)OC(=O)N2.Physical And Chemical Properties Analysis
The physical form of 7-Bromooxazolo[4,5-b]pyridin-2-ol is a powder . It has a molecular weight of 215.006. The solubility of this compound is not available. The XLogP3 value is 1.1, which gives an indication of its lipophilicity.Wissenschaftliche Forschungsanwendungen
Cognitive Disorders Treatment
A novel alpha 7 nicotinic acetylcholine receptor agonist, closely related to 7-Bromooxazolo[4,5-b]pyridin-2-ol, has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound is potent and selective, with excellent pharmaceutical properties, high oral bioavailability, and significant brain penetration. It shows efficacy in auditory sensory gating and novel object recognition in rodents (O’Donnell et al., 2010).
Antioxidant Activity
Research on [1,2,4]triazolo[1,5-a]pyridine derivatives, which are structurally related to 7-Bromooxazolo[4,5-b]pyridin-2-ol, has shown significant antioxidant properties. These compounds demonstrated the ability to inhibit oxidative stress, suggesting potential for antioxidant applications. Specific derivatives exhibited notable influence on the stability of erythrocyte membranes, highlighting their potential as antioxidants (Smolsky et al., 2022).
Anti-Hepatitis C Activity
Certain derivatives of N3,5'-cyclo-4-(beta-d-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one, similar to 7-Bromooxazolo[4,5-b]pyridin-2-ol, have been synthesized and shown to exhibit potent anti-Hepatitis C virus activity. This research provides valuable insights into the structure-activity relationships for these compounds, highlighting their therapeutic potential against Hepatitis C (Wang et al., 2005).
Anticonvulsant Activity
A study on 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives, related to 7-Bromooxazolo[4,5-b]pyridin-2-ol, indicated significant anticonvulsant activity. These compounds were evaluated for their potential in treating convulsions, with some showing promising results in tests for anticonvulsant efficacy and neurotoxicity (Guan et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2/c7-3-1-2-8-5-4(3)11-6(10)9-5/h1-2H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVAOAFFXFWEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1784534-06-0 |
Source
|
Record name | 7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.